molecular formula C10H14N2 B12075941 5-(3-azetidinylmethyl)-2-methylPyridine

5-(3-azetidinylmethyl)-2-methylPyridine

Cat. No.: B12075941
M. Wt: 162.23 g/mol
InChI Key: JNHQVEMLDJRXNF-UHFFFAOYSA-N
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Description

5-(3-azetidinylmethyl)-2-methylPyridine: is a chemical compound with the molecular formula C8H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound The structure of this compound includes a pyridine ring substituted with a 3-azetidinylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-azetidinylmethyl)-2-methylPyridine typically involves the reaction of 2-methylpyridine with an azetidinylmethylating agent. One common method includes the use of azetidine and formaldehyde in the presence of a catalyst to form the azetidinylmethyl group, which is then introduced to the 2-methylpyridine ring under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-(3-azetidinylmethyl)-2-methylPyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(3-azetidinylmethyl)-2-methylPyridine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceutical agents targeting specific biological pathways .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-(3-azetidinylmethyl)-2-methylPyridine involves its interaction with specific molecular targets. The azetidinylmethyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

    5-(3-Azetidinylmethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

    3-(Azidomethyl)pyridine: Contains an azidomethyl group instead of azetidinylmethyl.

    4-(2-Pyrimidinylmethyl)azepane: Contains a pyrimidinylmethyl group and an azepane ring.

Uniqueness: 5-(3-azetidinylmethyl)-2-methylPyridine is unique due to the presence of both the azetidinylmethyl and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-(azetidin-3-ylmethyl)-2-methylpyridine

InChI

InChI=1S/C10H14N2/c1-8-2-3-9(7-12-8)4-10-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3

InChI Key

JNHQVEMLDJRXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC2CNC2

Origin of Product

United States

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